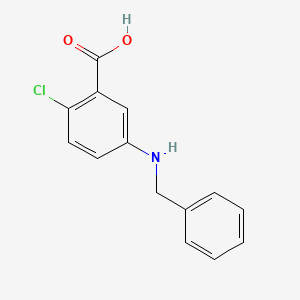

5-(Benzylamino)-2-chlorobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives have long been a cornerstone in the field of medicinal chemistry. The simple aromatic carboxylic acid structure serves as a versatile template from which a multitude of therapeutic agents have been developed. The carboxylic acid group can act as a key interaction point with biological targets, while the benzene (B151609) ring provides a scaffold for the introduction of various substituents to modulate pharmacological properties. These derivatives have found applications as antimicrobial food preservatives, and in the synthesis of a wide array of pharmaceuticals. Their utility extends to serving as intermediates in the production of more complex medicinal compounds.

Overview of the 5-(Benzylamino)-2-chlorobenzoic Acid Moiety as a Research Target

The this compound moiety combines several key chemical features that make it an interesting subject for academic investigation. The structure incorporates a benzoic acid core, a secondary benzylamine (B48309) substituent, and a chlorine atom. This unique arrangement of functional groups suggests potential for diverse chemical transformations and biological activities. The amino group provides a site for further functionalization, the chlorine atom can influence the electronic properties and reactivity of the aromatic ring, and the benzyl (B1604629) group introduces a larger, flexible hydrophobic element. These characteristics position the molecule as a valuable building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry research.

Historical Context and Prior Research on Related Amino- and Chlorobenzoic Acid Structures

The study of aminobenzoic acids dates back to the 19th century, with para-aminobenzoic acid (PABA) being a well-known example. PABA was once considered a vitamin (Vitamin Bx) and is a precursor for the biosynthesis of folic acid in bacteria. rsc.org The structural isomers of aminobenzoic acid, including anthranilic acid (2-aminobenzoic acid), have been extensively used as building blocks in the synthesis of dyes, pharmaceuticals, and other organic compounds. nih.gov

Similarly, chlorobenzoic acids have a significant history in chemical research and industry. The introduction of a chlorine atom to the benzoic acid ring alters its physical and chemical properties, such as acidity and reactivity. nih.gov Chlorobenzoic acids are used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nih.govguidechem.com For instance, 2-chlorobenzoic acid is a precursor to a variety of drugs and food additives. wikipedia.org The historical research on these parent structures provides a solid foundation for understanding the potential properties and reactivity of the more complex this compound.

Structure

3D Structure

Properties

Molecular Formula |

C14H12ClNO2 |

|---|---|

Molecular Weight |

261.70 g/mol |

IUPAC Name |

5-(benzylamino)-2-chlorobenzoic acid |

InChI |

InChI=1S/C14H12ClNO2/c15-13-7-6-11(8-12(13)14(17)18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |

InChI Key |

MSXCVAAGRFRZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties of 5 Benzylamino 2 Chlorobenzoic Acid

Specific experimental data for the chemical and physical properties of 5-(Benzylamino)-2-chlorobenzoic acid are not widely available in public literature. However, we can infer its likely characteristics based on its chemical structure and the properties of its constituent functional groups.

| Property | Predicted Value/Information |

| IUPAC Name | This compound |

| CAS Number | Not readily available |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely above that of 5-amino-2-chlorobenzoic acid (184-188 °C). |

| Boiling Point | Expected to have a high boiling point and may decompose upon heating. |

| Solubility | Likely to be sparingly soluble in water, but soluble in organic solvents such as ethanol, acetone, and dimethylformamide. |

| Spectral Data (NMR, IR, Mass Spectrometry) | ¹H NMR: Expected signals for the aromatic protons of both benzene (B151609) rings, a methylene (B1212753) signal for the benzyl (B1604629) group, a broad signal for the amine proton, and a downfield signal for the carboxylic acid proton. ¹³C NMR: Expected signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. IR: Characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-Cl and C-N stretching vibrations. Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 261, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. |

Advanced Spectroscopic Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies:There are no published crystallographic studies for 5-(Benzylamino)-2-chlorobenzoic acid, preventing any analysis of its precise molecular geometry, bond lengths, bond angles, or intermolecular interactions.

Without access to peer-reviewed studies or database entries containing the experimental characterization of this compound, the generation of the requested detailed article with data tables and research findings is not feasible.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

For a molecule like this compound, a variety of intermolecular contacts would be expected to stabilize its crystal structure. Based on analyses of related aminobenzoic acid and N-aryl anthranilic acid derivatives, the most significant contributions to the Hirshfeld surface are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.govnih.gov The presence of the chlorine atom and the secondary amine introduces the possibility of chlorine-hydrogen (Cl···H) and nitrogen-hydrogen (N···H) interactions, respectively.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust O—H···O hydrogen bonds, which often appear as distinct red regions on the dnorm surface. nih.gov These interactions are fundamental to the formation of common supramolecular synthons, such as the classic carboxylic acid inversion dimer. nih.gov The N-H group of the benzylamino moiety can also act as a hydrogen bond donor, potentially forming N—H···O or N—H···N interactions. researchgate.netnih.gov

The aromatic rings contribute significantly to the crystal packing through C—H···π interactions and π–π stacking, which would be represented in the C···H and C···C contact percentages. nih.gov The diffuse nature of van der Waals forces means that H···H contacts typically cover the largest portion of the molecular surface. nih.govnih.gov

A quantitative breakdown of the probable intermolecular contacts for this compound, extrapolated from similar structures, is presented in the table below.

| Interaction Type | Anticipated Contribution (%) | Description |

| H···H | ~40-50% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the periphery of the molecule. nih.govnih.gov |

| C···H / H···C | ~20-30% | Indicates the presence of C—H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. nih.govnih.gov |

| O···H / H···O | ~10-20% | Primarily reflects strong O—H···O hydrogen bonds from the carboxylic acid groups and potentially weaker C—H···O interactions. nih.gov |

| Cl···H / H···Cl | ~5-10% | Contributions from interactions involving the chlorine substituent, which can act as a weak hydrogen bond acceptor. |

| N···H / H···N | ~5-10% | Arises from the N-H group of the secondary amine acting as a hydrogen bond donor to an acceptor atom like oxygen or nitrogen. nih.gov |

| C···C | ~2-5% | Suggests the presence of π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov |

This interactive data table provides an estimated percentage contribution of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds.

Conformational Landscape Analysis in the Crystalline State

The conformational landscape of a molecule in its crystalline state is defined by the specific arrangement of its atoms, particularly the torsion or dihedral angles that describe the rotation around single bonds. For flexible molecules like this compound, the conformation adopted in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular interactions that maximize packing efficiency.

The key conformational features of this molecule are the orientations of the benzyl (B1604629) group and the carboxylic acid group relative to the chlorobenzoic acid core. The flexibility is primarily due to the rotation around the C—N and C—C single bonds.

Studies on analogous N-arylanthranilic acids, such as mefenamic acid, reveal that these molecules are typically non-planar. acs.orgnih.gov A significant twist is usually observed between the two aromatic rings, described by the C—C—N—C torsion angle. This non-planarity arises from steric hindrance between the substituents on the two rings. nih.gov In this compound, steric repulsion between the benzyl ring and the chloro-substituted benzoic acid ring would necessitate a twisted conformation.

The orientation of the carboxylic acid group itself, relative to the benzene (B151609) ring, is another important conformational parameter. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize conjugation, but steric hindrance from ortho-substituents can force it to twist out of the plane. mdpi.com For 2-chlorobenzoic acid, non-planar conformations are predicted to be the most stable. mdpi.com

The expected key torsion angles defining the conformation of this compound in the crystalline state are summarized in the table below, based on values from structurally related molecules.

| Torsion Angle | Atoms Involved | Anticipated Value (°) | Description |

| τ1 | C(aromatic)-C(aromatic)-N-C(benzyl) | ± (40 - 80) | Describes the twist between the chlorobenzoic acid ring and the benzyl group. A non-zero value indicates a non-planar conformation, which is expected due to steric hindrance, similar to what is seen in fenamic acids. nih.gov |

| τ2 | C(aromatic)-C(aromatic)-C(carboxyl)-O | ~0 or ~180 | Defines the orientation of the carboxylic acid group relative to the benzene ring. Values close to 0° or 180° suggest near co-planarity, though deviation is possible due to the ortho-chloro substituent. mdpi.com |

| τ3 | N-C(aromatic)-C(aromatic)-Cl | ~0 or ~180 | Describes the relative positions of the amino and chloro substituents. The value depends on the specific arrangement that minimizes steric strain and optimizes packing. |

| τ4 | H-N-C(aromatic)-C(aromatic) | ~0 | In the presence of an intramolecular N—H···O hydrogen bond, this torsion angle would be close to zero, indicating the planarity of the S(6) ring motif. acs.org |

This interactive data table outlines the principal torsion angles and their anticipated values for this compound, providing insight into its likely three-dimensional structure in the solid state based on analogs.

Computational and Theoretical Investigations of this compound Not Available in Publicly Accessible Research

A thorough review of scientific literature reveals a lack of published computational and theoretical chemistry studies specifically focused on the compound this compound. Despite the availability of research on structurally related molecules such as 5-amino-2-chlorobenzoic acid and 2-chlorobenzoic acid, specific data pertaining to the quantum chemical calculations and non-linear optical properties of this compound could not be located.

The user's request specified a detailed article covering several advanced computational analyses, including:

Density Functional Theory (DFT) for geometry optimization and electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for predicting electronic absorption spectra.

Frontier Molecular Orbital (FMO) analysis , including HOMO and LUMO energy values.

Natural Bond Orbital (NBO) analysis to understand delocalization and stability.

Molecular Electrostatic Potential (MEP) mapping to identify sites of reactivity.

Prediction of Non-Linear Optical (NLO) properties .

While these computational methods are standard in modern chemical research for characterizing new compounds, it appears that this compound has not yet been the subject of such a detailed in-silico investigation in the accessible scientific literature. Consequently, the specific data required to construct the requested article, including data tables on its electronic and optical properties, is not available.

Research on analogous compounds demonstrates the application of these theoretical methods. For instance, studies on various substituted benzoic acids have utilized DFT and TD-DFT to explore molecular structures, vibrational frequencies, and electronic transitions. Similarly, FMO, NBO, MEP, and NLO analyses have been performed on other aminobenzoic acid derivatives to assess their reactivity, stability, and potential for applications in materials science. However, this information cannot be extrapolated to this compound, as the presence of the benzylamino group significantly alters the electronic and structural properties of the molecule.

Without dedicated computational studies on this compound, a scientifically accurate and focused article as per the requested outline cannot be generated.

Conformational Dynamics and Energy Landscape Studies

A thorough review of the scientific literature indicates that specific studies focusing on the conformational dynamics and energy landscape of this compound have not been extensively reported. Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Such studies, often employing methods like molecular mechanics or quantum chemistry calculations, help in understanding a molecule's flexibility, its preferred shapes, and how it might adapt its structure to bind to a biological target. The energy landscape provides a map of all possible conformations and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior. The absence of such specific studies for this compound represents a gap in the current knowledge and an opportunity for future research in this area.

In Silico Prediction of Drug-like Properties and Pharmacokinetic Relevant Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. These predictions are based on the molecule's structure and provide valuable insights into its potential bioavailability and pharmacokinetic profile. For this compound, key drug-like properties and pharmacokinetic relevant parameters have been calculated using computational models.

These parameters are instrumental in assessing the compound's potential as an orally administered drug, guided by frameworks such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Below is a table of the predicted physicochemical properties for this compound.

| Parameter | Predicted Value | Relevance in Structure-Activity Relationships |

| LogP | 4.25 | LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity (fat-solubility). This property is crucial for predicting how a drug will move through the body. A balanced LogP is often required for good absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 49.65 Ų | TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better permeability across the blood-brain barrier. |

| Number of Rotatable Bonds | 4 | The number of rotatable bonds is a measure of the molecule's conformational flexibility. A higher number of rotatable bonds can negatively impact bioavailability. |

These in silico predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate. Its predicted LogP is within the range typically associated with good absorption, and its TPSA and the number of rotatable bonds are also within acceptable limits for oral bioavailability. These computational insights are valuable for guiding further experimental studies and for the rational design of new derivatives with improved pharmacokinetic profiles.

Chemical Reactivity and Derivatives

Typical Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions, such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

Reduction: Reduction to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride.

Acid Chloride Formation: Reaction with thionyl chloride or oxalyl chloride to form the corresponding acid chloride, a more reactive derivative.

Reactions Involving the Amino Group

The secondary amino group can participate in reactions such as:

N-Alkylation or N-Arylation: Further reaction with electrophiles to form tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Synthesis of Notable Derivatives

The versatile reactivity of this compound allows for the synthesis of a wide range of derivatives. For instance, it could serve as a precursor for the synthesis of heterocyclic compounds, such as quinazolinones, through intramolecular cyclization reactions.

Medicinal Chemistry and Rational Drug Design

Scaffold Exploration and Optimization within the Benzoic Acid and Benzylamino Frameworks

The benzoic acid and benzylamino moieties of 5-(Benzylamino)-2-chlorobenzoic acid serve as foundational scaffolds for medicinal chemistry exploration. The process of scaffold exploration involves systematically modifying these core structures to improve properties such as activity, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).

The benzoic acid framework is a crucial functionality in many pharmaceutically active compounds. However, its presence can sometimes be associated with poor pharmacokinetic properties. Therefore, optimization strategies often focus on modifying the substituents on the aromatic ring. For instance, the chloro group at the 2-position and the benzylamino group at the 5-position are critical determinants of the molecule's electronic and steric properties, which in turn influence its binding affinity and selectivity for a biological target.

Similarly, the benzylamino framework offers numerous avenues for optimization. Modifications can be made to the benzyl (B1604629) ring, such as adding or altering substituents, to probe for additional interactions with a target's binding pocket. The secondary amine linker itself can be modified to alter flexibility and hydrogen bonding capacity. For example, in the development of novel inhibitors for nuclear factor κB (NF-κB), a series of 2-benzylbenzimidazole derivatives were synthesized and evaluated. This work revealed that a 2-benzylbenzimidazole scaffold featuring a hydrogen bonding acceptor on the phenyl ring acted as a key pharmacophore for inhibitory activity. Such studies provide a blueprint for how the benzylamino portion of a molecule can be systematically optimized.

Table 1: Examples of Scaffold Modifications and Their Rationale

| Scaffold Component | Modification Strategy | Rationale for Optimization |

| Benzoic Acid Ring | Varying substituents (e.g., chloro group position, adding other functional groups) | To alter electronic properties, improve binding affinity, and modulate metabolic stability. |

| Carboxylic Acid | Bioisosteric replacement (e.g., with tetrazole, sulfonamide) | To improve pharmacokinetic properties, reduce metabolic liabilities, and maintain or enhance target interaction. |

| Benzylamino Group | Substitution on the benzyl ring | To explore additional binding pockets, increase potency, and enhance selectivity. |

| Amino Linker | Acylation, alkylation, or incorporation into a heterocyclic system | To constrain conformation, alter hydrogen bonding patterns, and improve metabolic stability. |

Pharmacophore Identification and Mapping

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. Identifying the pharmacophore of this compound and its analogs is a critical step in designing new, potentially more potent molecules and in virtual screening to find novel scaffolds. This process involves analyzing a set of active molecules to determine the common chemical features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings—and their spatial arrangement.

For a molecule like this compound, the key pharmacophoric features would likely include:

An aromatic ring from the benzoic acid core.

A hydrogen bond donor/acceptor from the carboxylic acid group.

A hydrogen bond donor from the secondary amine.

A second aromatic ring from the benzyl group.

A hydrophobic/halogen feature from the chloro substituent.

Computational tools can generate pharmacophore models based on a series of compounds with known activities. For example, a ligand-based pharmacophore model was successfully developed for a series of Nusbiarylins, inhibitors of the NusB-NusE protein-protein interaction in S. aureus. This model, comprising two acceptor features, one donor, and two aromatic rings, was used to screen compound databases for new potential inhibitors. A similar approach could be applied to a series of active this compound derivatives to guide the design of new compounds with improved activity.

Bioisosteric Replacement Strategies for Carboxylic Acid Group in Drug Design

The carboxylic acid group is a key pharmacophoric element in many molecules, often forming critical interactions with biological targets. However, it can also present challenges, including limited cell permeability, high plasma protein binding, and the potential for forming reactive acyl-glucuronide metabolites. Bioisosteric replacement, the strategy of substituting one functional group for another with similar physicochemical properties, is a powerful tool to mitigate these issues.

Table 2: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Key Properties and Rationale for Use |

| Tetrazole | Maintains acidity comparable to carboxylic acids (pKa ~4.5-4.9) but offers greater lipophilicity. It is one of the most widely used non-classical bioisosteres. |

| Acyl Sulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid. Its acidity and physicochemical properties can be tuned by modifying substituents. |

| Hydroxamic Acid | Exhibits moderate acidity (pKa ~8-9) and strong metal-chelating properties. It has been successfully employed as a carboxylic acid bioisostere. |

| Isoxazolol | An ionizable group that can effectively mimic the carboxylic acid functionality while potentially improving the metabolic profile of the molecule. |

| Neutral Groups | In some cases, neutral groups can replace the acidic carboxylate by relying on different interactions, such as hydrogen bonds or cation-π interactions with the target protein. |

This strategy allows medicinal chemists to fine-tune the properties of a lead compound like this compound, potentially leading to derivatives with enhanced oral bioavailability and a better safety profile.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) becomes an invaluable strategy. This approach relies on the knowledge of molecules that are known to bind to the target. By analyzing the structure-activity relationships (SAR) of a series of active compounds, computational models can be built to predict the activity of new, untested molecules.

The primary tools in LBDD are quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. A 3D-QSAR model, for example, correlates the 3D properties of a set of molecules with their biological activities. In a study on 2-(oxalylamino) benzoic acid inhibitors of protein tyrosine phosphatase 1B (PTP1B), a 3D-QSAR model was developed based on the binding conformations predicted by molecular docking, resulting in a model with satisfactory statistical significance and predictive power. Such an approach could be applied to derivatives of this compound to guide the optimization of substituents on both the benzoic acid and benzylamino rings to maximize potency.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a target protein is available, typically from X-ray crystallography or NMR, structure-based drug design (SBDD) can be employed. This powerful approach allows for the rational design of ligands that can fit precisely into the target's binding site, forming favorable interactions that lead to high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of SBDD, used to understand binding mechanisms, elucidate structure-activity relationships, and perform virtual screening of large compound libraries.

In a typical docking simulation, a this compound derivative would be placed into the active site of a target protein. The software then samples a vast number of possible conformations and orientations of the ligand, scoring each based on a function that estimates the strength of the protein-ligand interaction. For instance, docking studies were used to investigate the binding of new phenylsulfamoyl carboxylic acids to targets for conditions like bacterial infections and oxidative stress, revealing specific interactions with amino acid residues. The results of such simulations can highlight key interactions, such as hydrogen bonds between the carboxylic acid and a basic residue in the protein, or hydrophobic interactions involving the benzyl and chlorophenyl rings. This information is invaluable for designing modifications to improve binding affinity.

While docking provides a score to rank potential binding poses, more rigorous methods are often needed to accurately estimate the binding affinity. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to refine the results of molecular docking. These methods provide a more accurate prediction of the binding free energy (ΔG) by considering factors like solvation effects.

These calculations can help discriminate between different potential binding modes or rank a series of related ligands. For example, in a study of class I histone deacetylase inhibitors, a significant correlation was found between the calculated binding free energy values and the in vitro inhibitory activities of a series of 2-aminobenzamides. Applying these methods to this compound and its analogs would allow for the prediction of their relative binding affinities, helping to prioritize which compounds to synthesize and test experimentally. This computational prioritization saves significant time and resources in the drug discovery process.

Analysis of Key Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions at Binding Sites

The binding affinity and specificity of this compound are governed by a combination of non-covalent interactions. The molecule's distinct functional groups—the carboxylic acid, the secondary amine, the chlorophenyl ring, and the benzyl moiety—are all poised to engage in hydrogen bonding, electrostatic, and hydrophobic interactions within a protein binding pocket.

Hydrogen Bonding: The structure possesses multiple sites for hydrogen bonding, a critical factor in molecular recognition. bohrium.com The carboxylic acid group is a primary participant, capable of acting as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor via its carbonyl oxygen. bohrium.com Crystal structure analysis of a closely related compound, 5-benzenesulfonamido-2-chlorobenzoic acid, demonstrates that the carboxyl groups can form strong intermolecular O-H⋯O hydrogen bonds, leading to the formation of dimers. nih.gov This suggests a strong propensity for similar interactions with amino acid residues like serine, threonine, or tyrosine at a receptor site. Furthermore, the secondary amine linker (-NH-) provides another crucial hydrogen bond donor site, capable of interacting with acceptor groups such as the carbonyl backbone of a peptide or the side chains of aspartate and glutamate. nih.gov

Hydrophobic Interactions: The compound features two significant hydrophobic regions: the benzyl group and the chlorophenyl ring system. These aromatic rings can fit into nonpolar pockets of a target protein, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. mdpi.com These hydrophobic interactions are fundamental for anchoring the molecule within the binding site. nih.gov Additionally, the aromatic nature of these rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, which can further stabilize the ligand-receptor complex. ucl.ac.uk

The interplay of these forces is summarized in the table below.

| Molecular Moiety | Interaction Type | Potential Binding Site Partner |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asn, Gln, His |

| Carboxylate (-COO⁻) | Electrostatic (Ionic Bond) | Lys, Arg, His |

| Secondary Amine (-NH-) | Hydrogen Bond Donor | Asp, Glu, Peptide Backbone C=O |

| Benzyl & Chlorophenyl Rings | Hydrophobic Interaction | Leu, Ile, Val, Ala, Phe |

| Aromatic Rings | π-π Stacking | Phe, Tyr, Trp |

Lead Optimization Strategies for Potency, Selectivity, and Stability

Lead optimization is an iterative process in drug discovery aimed at enhancing the desirable properties of a lead compound, such as this compound, to produce a clinical candidate. patsnap.com This involves systematically modifying the molecule to improve its potency, selectivity against off-targets, and metabolic stability. danaher.comnih.gov

Potency Enhancement: Improving biological activity is a primary goal, often pursued through Structure-Activity Relationship (SAR) studies. patsnap.com For this scaffold, SAR exploration would involve synthesizing and testing a library of analogs to identify key structural features for optimal target interaction. Based on studies of similar N-benzylamine structures, modifications could include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho, meta, and para positions of the benzyl ring can probe steric and electronic requirements of the binding pocket. nih.govnih.gov For instance, an electron-withdrawing group might enhance a specific interaction, while a bulky group could improve hydrophobic contact or provide selectivity.

Modification of the Amine Linker: N-methylation of the benzylamine (B48309) linker could alter the hydrogen bonding capacity and conformational flexibility, which was shown to impact activity in related scaffolds. nih.govnih.gov

Alterations to the Benzoic Acid Ring: While likely crucial for binding, the position of the chlorine and benzylamino groups could be altered to investigate the optimal substitution pattern for activity, as demonstrated in analogous 2-morpholinobenzoic acid inhibitors. nih.gov

A hypothetical SAR exploration is outlined in the table below.

| Analog Modification (R-group on Benzyl Ring) | Rationale | Predicted Impact on Potency |

|---|---|---|

| R = 4-Fluoro | Introduce favorable electronic interactions or block metabolism. | Potential Increase |

| R = 4-Methyl | Increase hydrophobicity for better fit in a nonpolar pocket. | Potential Increase |

| R = 4-Methoxy | Act as a hydrogen bond acceptor; alter electronics. | Variable |

| R = 3,4-Dichloro | Probe larger regions of the binding site. | Potential Increase or Decrease |

Selectivity Improvement: Selectivity is crucial for minimizing off-target effects. It can be achieved by exploiting structural differences between the intended target and other proteins. For example, if an off-target has a smaller binding pocket, introducing a sterically bulky group onto the benzyl ring could create a clash, preventing binding to the off-target while being accommodated by the desired target. Conversely, adding a functional group that can form a unique hydrogen bond with a residue present only in the target protein can significantly enhance selectivity.

Stability Enhancement: A drug's efficacy is highly dependent on its metabolic stability, which influences its half-life and bioavailability. nih.govpatsnap.com Compounds containing a benzylamine moiety are often susceptible to oxidative N-dealkylation by cytochrome P450 enzymes. Strategies to improve the metabolic stability of this compound would focus on protecting this metabolically weak spot.

| Strategy | Specific Modification | Mechanism |

|---|---|---|

| Metabolic Blocking | Introduce fluoro or methyl groups on the benzyl ring. | Sterically or electronically hinders enzymatic attack at the benzylic carbon. |

| Bioisosteric Replacement | Replace the benzyl group with a more stable ring (e.g., pyridyl). | Removes the metabolically labile benzylic C-H bonds. |

| Deuteration | Replace benzylic hydrogens with deuterium. researchgate.net | Strengthens the C-D bond compared to the C-H bond, slowing the rate of enzymatic cleavage (Kinetic Isotope Effect). |

| Conformational Constraint | Incorporate the amine linker into a cyclic system. | Restricts access of metabolic enzymes to the vulnerable site. |

Through these carefully planned modifications, the initial promise of a lead compound like this compound can be systematically optimized to yield a drug candidate with a superior therapeutic profile.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Electronic Nature on Biological Activity of Benzylamino-Chlorobenzoic Acid Derivatives

The biological activity of benzylamino-chlorobenzoic acid derivatives is highly dependent on the position and electronic properties (electron-donating or electron-withdrawing) of substituents on both the benzoic acid and the benzylamino rings.

Substituent Position on the Benzoic Acid Ring: The relative positions of the carboxyl, chloro, and benzylamino groups on the benzoic acid core are fundamental to the molecule's activity. For instance, in the closely related N-phenylanthranilic acid (fenamate) class of anti-inflammatory agents, the carboxyl group's position is crucial; only the anthranilic acid (2-aminobenzoic acid) derivatives are active, while 3- and 4-aminobenzoic acid analogs are not. nih.gov This suggests that the specific arrangement in 5-(benzylamino)-2-chlorobenzoic acid, with the amino group meta to the carboxyl group and the chloro group ortho, defines a precise three-dimensional structure necessary for target interaction. Any substitution on the anthranilic acid ring itself generally leads to a reduction in activity. nih.gov

Substituent Position on the N-Aryl (Benzyl) Ring: For substituents on the N-aryl ring, the impact on activity can be complex and may vary depending on the biological assay. In some anti-inflammatory assays involving N-phenylanthranilic acid derivatives, the order of activity for monosubstitution was found to be 3' > 2' > 4'. nih.gov For disubstituted derivatives, a 2',3'-disubstitution pattern appeared to be the most effective. nih.gov This indicates that the placement of functional groups on the benzyl (B1604629) portion of this compound would significantly modulate its biological profile.

Electronic Nature of Substituents: The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the acidity of the carboxylic acid and the charge distribution across the molecule, which can affect receptor binding and membrane transport.

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or chloro (Cl) can increase the acidity of the benzoic acid. ijddr.in In some series, the presence of EWGs is necessary for activity. For example, the introduction of chloro or nitro groups into the para-position of the anthranilic fragment of N-phenylanthranilic acid hydrazide was shown to increase anti-inflammatory activity. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH₃) or alkyl groups can decrease the acidity of the benzoic acid. ijddr.in However, their impact is context-dependent. In some QSAR studies on benzoylaminobenzoic acid derivatives, increased hydrophobicity and the presence of hydroxyl groups (which can act as hydrogen bond donors) were found to be conducive to inhibitory activity. nih.gov

The interplay between positional and electronic effects is crucial. For example, a substituent's effect is often dominated by inductive effects when at the meta position, whereas at the ortho and para positions, both inductive and resonance effects are significant. nih.gov

| Compound Series | Substituent (R) | Position | Electronic Nature | Anticipated Impact on Activity |

|---|---|---|---|---|

| Substitutions on Benzyl Ring | -CF3 | 3' (meta) | Strongly Electron-Withdrawing | Potentially Potent Activity nih.gov |

| -Cl | 2' (ortho) | Electron-Withdrawing | Potentially Moderate to High Activity nih.gov | |

| -OCH3 | 4' (para) | Electron-Donating | Variable; may increase or decrease activity researchgate.net | |

| Substitutions on Benzoic Acid Ring | -Br | Position 4 | Electron-Withdrawing | Likely Reduced Activity nih.gov |

| -CH3 | Position 4 | Electron-Donating | Likely Reduced Activity nih.gov |

Role of the Benzylamino Moiety in Molecular Recognition and Binding Affinity

The benzylamino moiety is a critical pharmacophoric element that significantly influences the molecule's ability to recognize and bind to its biological target. Its role can be dissected into several key contributions:

Hydrogen Bonding: The secondary amine (NH) group within the benzylamino linker is often essential for activity. It can act as a hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor (e.g., a carbonyl oxygen or nitrogen atom) in the receptor's binding pocket. Studies on related N-phenylanthranilic acid derivatives have shown that replacing this NH group with functionalities like O, CH₂, S, or even N-CH₃ leads to a significant reduction or loss of activity, highlighting its importance. nih.gov Further methylation of the amino nitrogen has also been shown to impair binding affinity in other molecular scaffolds, confirming the importance of the N-H bond for hydrogen bonding. nih.gov

Conformational Flexibility and Orientation: The benzylamino group provides a degree of rotational flexibility, allowing the benzyl ring to adopt an optimal conformation within the binding site. This "bent" or non-coplanar orientation between the two aromatic rings is a characteristic feature of many biologically active diarylamines, such as the fenamates. This specific three-dimensional arrangement is necessary to position other interacting groups correctly.

Hydrophobic and Aromatic Interactions: The benzyl ring itself provides a large, hydrophobic surface that can engage in favorable van der Waals, hydrophobic, or π-stacking interactions with nonpolar amino acid residues (e.g., leucine, phenylalanine, tryptophan) in the target protein. The addition of a benzyl group to an amino moiety has been shown to improve binding affinity and selectivity in various ligand-receptor systems. nih.gov

Influence of Halogenation on SAR and Biological Profile

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the molecular scaffold, is a widely used strategy in medicinal chemistry to modulate a drug's biological profile. In the context of this compound, halogenation on either aromatic ring can profoundly influence its SAR.

Electronic Effects: Halogens are electron-withdrawing through the inductive effect. The chlorine atom at the C2 position of the benzoic acid ring in the parent compound already exerts a significant electronic influence. Additional halogenation, for example on the benzyl ring, would further modify the electron distribution. This can alter the pKa of the carboxylic acid and the basicity of the amino group, which are critical for ionization state and interaction with the target.

Steric and Size Effects: The size of the halogen atom (I > Br > Cl > F) can have steric implications. A bulky halogen substituent can either promote a specific, favorable conformation for binding or cause steric hindrance that prevents the molecule from fitting into the binding pocket. In some compound series, an increase in activity correlates with an increase in halogen size, suggesting that a bulky, hydrophobic substituent is preferred for activity.

Halogen Bonding: A halogen atom can act as a Lewis acid and form a non-covalent interaction known as a "halogen bond" with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the receptor. This specific type of interaction can contribute significantly to binding affinity and selectivity.

In studies of related N-phenylanthranilic acids, halogen substitution has yielded conflicting results depending on the assay, underscoring the complexity of its influence. For example, a CF₃ group (a pseudo-halogen) was potent at the 3'-position, while chloro-substitution was more effective at the 2'-position in different models. nih.gov This demonstrates that the specific position and type of halogen are critical determinants of the biological outcome.

| Halogen Substituent (on Benzyl Ring) | Size/Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Activity |

|---|---|---|---|

| -F | 1.47 | 3.98 | Small steric footprint; can form strong hydrogen bonds; moderate lipophilicity increase. |

| -Cl | 1.75 | 3.16 | Moderate size and lipophilicity; capable of forming halogen bonds. |

| -Br | 1.85 | 2.96 | Larger size; significant increase in lipophilicity; stronger halogen bond donor than Cl. |

| -I | 1.98 | 2.66 | Largest size and highest polarizability; greatest increase in lipophilicity; strongest halogen bond donor. |

Correlation of Computational Descriptors with Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies employ computational descriptors to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, several classes of descriptors are relevant.

Electronic Descriptors: These parameters quantify the electronic properties of the molecule.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. Studies on benzoic acids have shown that conjugation activity can increase with a decrease in LUMO and HOMO energies. scielo.br

Hydrophobic Descriptors:

LogP: The logarithm of the octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. QSAR studies on related benzoylaminobenzoic acids have consistently shown that inhibitory activity increases with an increase in hydrophobicity. nih.gov

Steric/Topological Descriptors:

Molar Refractivity (MR): This descriptor is related to the molecular volume and polarizability. It can model steric effects and dispersion forces in the binding pocket. Increased MR has been correlated with higher inhibitory activity in some benzoic acid series. nih.gov

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of properties like membrane permeability.

A typical 2D-QSAR model for a series of related inhibitors might take the following form:

pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(MR) + c₄(LUMO)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

c₀ - c₄ are coefficients determined by regression analysis.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights. These methods generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a molecule like this compound, a CoMFA model might show a sterically favored region near the benzyl ring, suggesting that bulkier substituents could enhance activity, and an electrostatically favored region near the carboxylic acid, highlighting the importance of its negative charge for binding.

In Vitro Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Studies

Extensive research into the enzymatic inhibition profile of 5-(Benzylamino)-2-chlorobenzoic acid and its derivatives has been conducted. The following subsections summarize the key findings from these in vitro studies.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Currently, there is no publicly available scientific literature detailing the direct inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While numerous studies have explored a wide array of compounds for cholinesterase inhibition, this specific molecule has not been reported among them.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Research has been conducted on derivatives of this compound for their potential to inhibit Phosphatidylcholine-Specific Phospholipase C (PC-PLC). Specifically, studies have focused on compounds incorporating a 2-morpholino group, creating a "2-morpholino-5-N-benzylamino benzoic acid" scaffold. nih.govrsc.org These investigations have been crucial in exploring the pharmacophore of PC-PLC inhibitors. nih.gov However, specific inhibitory data, such as IC50 values, for the parent compound this compound against PC-PLC are not available in the current body of scientific literature.

Sirtuin 5 (SIRT5) Inhibition

There is no available scientific data on the inhibitory effects of this compound on Sirtuin 5 (SIRT5). Research on SIRT5 inhibitors has primarily focused on other chemical scaffolds, such as derivatives of 2-hydroxybenzoic acid. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition

No research findings have been published that evaluate the inhibitory activity of this compound against Phosphodiesterase 5 (PDE5). The exploration of PDE5 inhibitors has centered on different classes of compounds.

Immunoproteasome (β1i and β5i subunits) Inhibition

There is a lack of published research on the inhibitory potential of this compound against the β1i and β5i subunits of the immunoproteasome.

Acyl-CoA Carboxylase (AccD5) Inhibition

While direct inhibitory studies on this compound against Acyl-CoA Carboxylase D5 (AccD5) are not prominently documented in the reviewed literature, extensive research has been conducted on inhibitors of this essential enzyme from Mycobacterium tuberculosis. AccD5 is a crucial component in the biosynthesis of mycolic acids, which are vital for the structural integrity of the mycobacterial cell wall. nih.govmdpi.com Its inhibition is a key strategy in the development of new anti-tuberculosis agents.

Through extensive in silico screening, the compound NCI-65828 was identified as a competitive inhibitor of AccD5. nih.govresearchgate.net Kinetic studies revealed that NCI-65828 binds to the acyl-CoA binding pocket of the enzyme with a dissociation constant (Ki) of 13.1 μM. nih.gov This binding affinity is approximately 20-fold higher than that of the enzyme's natural substrates, acetyl-CoA or propionyl-CoA. nih.gov The double-reciprocal plot analysis confirmed that NCI-65828 acts as a competitive inhibitor with respect to malonyl-CoA. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| NCI-65828 | Acyl-CoA Carboxylase D5 (AccD5) | 13.1 μM | Competitive |

Slingshot Protein Phosphatase Inhibition

No information was found in the reviewed scientific literature regarding the inhibitory activity of this compound on Slingshot Protein Phosphatase.

Histone Deacetylase (HDAC) Inhibition

Direct studies on the histone deacetylase (HDAC) inhibitory activity of this compound were not identified in the surveyed literature. However, research into structurally related compounds provides insights into the potential of the benzylamino-benzoic acid scaffold as an HDAC inhibitor. A notable example is TH34, or 3-(N-benzylamino)-4-methylbenzhydroxamic acid, which has been identified as a pan-inhibitor of HDAC6, HDAC8, and HDAC10. The structural similarity, particularly the N-benzylamino benzoic acid-like core, suggests that this chemical motif is a viable starting point for designing HDAC inhibitors.

Tyrosinase Inhibition

While there is no specific data on the tyrosinase inhibitory activity of this compound, studies on structurally related compounds, specifically (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, have shown significant potential in this area. mdpi.comnih.gov These compounds, which share the benzylamino functional group, have been designed and synthesized as tyrosinase inhibitors. mdpi.com

Several BABT derivatives have demonstrated more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. mdpi.comnih.gov For instance, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. mdpi.comnih.gov Kinetic analyses, including Lineweaver-Burk plots, have indicated that these active derivatives act as competitive inhibitors of tyrosinase. mdpi.com

| Compound | IC50 (μM) vs. L-tyrosine | Reference Compound (Kojic Acid) IC50 (μM) |

|---|---|---|

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | Potent Inhibition Reported | 20.1 ± 0.46 |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Highly Potent Inhibition Reported (106x > Kojic Acid) | |

| BABT derivative 1 (4-hydroxyl substituent) | 65.1 ± 8.29 | 20.1 ± 0.46 |

Casein Kinase 2 (CK2) Inhibition

No information was found in the reviewed scientific literature regarding the inhibitory activity of this compound on Casein Kinase 2 (CK2).

Cyclooxygenase (COX-1, COX-2) Inhibition

No specific data on the cyclooxygenase (COX-1, COX-2) inhibitory activity of this compound was identified in the reviewed literature. However, research on sclerotiorin (B1681566) derivatives, some of which incorporate a benzylamino moiety, has shown COX-2 inhibitory activity. nih.gov For example, a derivative described as (R)-2-(2-(benzylamino)ethyl)-5-chloro-3-((S, 1E, 3E)-3, 5-dimethylhepta-1, 3-dien-1-yl)-7-methyl-6, 8-dioxo-2, 6, 7, 8-tetrahydroisoquinolin-7-yl acetate, demonstrated a COX-2 inhibition ratio of 70.6%, which was comparable to the positive control, indomethacin (B1671933) (78.9%). nih.gov This suggests that the inclusion of a benzylamino group in a suitable molecular framework may contribute to COX-2 inhibition.

Receptor Agonism/Antagonism Studies (e.g., Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism)

Direct studies on the Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonistic or antagonistic activity of this compound have not been detailed in the reviewed literature. However, the 4-benzyloxy-benzylamino chemical scaffold has been explored for its potential as a source of potent and isoform-selective PPARα agonists. nih.govnih.gov This line of research is significant as PPARα agonism has shown therapeutic promise in animal models for retinal diseases by mitigating inflammation, vascular leakage, and neurodegeneration. nih.gov

The development of second-generation analogues from this chemotype has led to the discovery of compounds with cellular potencies in the sub-50 nM range and exhibiting over 2,700-fold selectivity for PPARα over other PPAR isoforms. drugbank.com These findings underscore the potential of the broader benzylamino-benzoic acid structural class as a foundation for developing selective PPARα agonists.

Antiviral Activity (e.g., against Mouse Hepatitis Virus (MHV), SARS-CoV-2)

While direct studies on the antiviral activity of this compound against Mouse Hepatitis Virus (MHV) and SARS-CoV-2 are not extensively detailed in the available literature, research into related N-phenylanthranilic acid derivatives and other structurally analogous compounds provides a basis for inferring potential antiviral effects. The broader class of N-aryl anthranilic acids has been a subject of interest in the development of novel therapeutic agents.

Coronaviruses, including MHV and SARS-CoV-2, are enveloped RNA viruses that rely on various host and viral proteins for replication and propagation. nih.gov Antiviral strategies often target key viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases (e.g., 3CLpro and PLpro), or the viral entry process mediated by the spike protein. scienceopen.com For instance, derivatives of glycyrrhizic acid have demonstrated in vitro inhibitory effects against SARS-coronavirus replication. nih.govmdpi.com Although structurally distinct from this compound, these findings highlight the potential for diverse small molecules to interfere with the coronavirus life cycle. The exploration of compounds with similar scaffolds to N-phenylanthranilic acid for anti-coronavirus activity remains an active area of research.

Antioxidant Potential (e.g., DPPH Assay)

The antioxidant capacity of a compound can be a significant indicator of its potential to mitigate cellular damage induced by oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of a substance. mdpi.com In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change that can be measured spectrophotometrically.

Similarly, other classes of compounds, such as benzohydroxamic acid analogues, have also been investigated for their antioxidant properties using the DPPH assay. researchgate.net These studies underscore the importance of specific structural features in determining the antioxidant potential of a molecule.

Table 1: DPPH Radical Scavenging Activity of Selected (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives nih.gov

| Compound | Inhibition (%) |

| 5 | High (76-89%) |

| 6 | High (76-89%) |

| 7 | Moderate (47-62%) |

| 8 | High (76-89%) |

| 9 | Potent (89%) |

| 12 | Moderate (47-62%) |

| 13 | High (76-89%) |

| L-Ascorbic acid (Standard) | 97% |

Note: This table presents data for structurally related compounds to infer the potential antioxidant activity of the benzylamino scaffold.

Mechanistic Studies at the Molecular and Cellular Level

Understanding the mechanisms through which a compound exerts its biological effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. This involves elucidating its interactions with specific protein targets and its influence on intracellular signaling pathways.

Elucidation of Protein-Ligand Interaction Mechanisms

The biological activity of a small molecule is often initiated by its binding to a specific protein target. The study of protein-ligand interactions provides detailed information about the binding affinity, specificity, and the conformational changes that may occur upon binding. While the specific protein targets of this compound are not explicitly identified in the provided context, research on the broader class of anthranilic acid derivatives has demonstrated their ability to interact with enzymes.

For instance, certain fluorinated anthranilic acid derivatives have been shown to bind directly to the enzyme MabA (FabG1), a key component of the fatty acid synthase II system in Mycobacterium tuberculosis. mdpi.com The interaction of these inhibitors with the protein was confirmed using ligand-observed Nuclear Magnetic Resonance (NMR) techniques, where the disappearance of the ligand's NMR signals in the presence of the protein indicated direct binding. mdpi.com Such studies highlight the potential for the anthranilic acid scaffold to serve as a basis for designing specific enzyme inhibitors. The binding of these derivatives suggests that hydrophobic contacts within the enzyme's binding pocket are important for their activity. mdpi.com

Investigations into Modulation of Intracellular Signaling Pathways

Beyond direct protein inhibition, small molecules can exert their effects by modulating complex intracellular signaling pathways that regulate various cellular processes, including gene expression, cell proliferation, and apoptosis. The ability of a compound to influence these pathways can have significant therapeutic implications.

Derivatives of anthranilic acid have been identified as modulators of key signaling molecules. For example, certain anthranilic acid derivatives were found to inhibit the function of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). nih.gov FUBP1 is a transcription factor that regulates the expression of the proto-oncogene c-Myc and the cell cycle inhibitor p21. nih.gov By inhibiting the interaction between FUBP1 and its target DNA sequence, these compounds were shown to decrease the expression of c-Myc and increase the expression of p21 in a dose-dependent manner. nih.gov This modulation of gene expression ultimately led to a depletion of intracellular polyamine pools, which are essential for cell growth. nih.gov These findings demonstrate the potential of the anthranilic acid scaffold to influence critical signaling pathways involved in cell cycle control and oncogenesis. The physical organization of the cell can also provide an additional layer of control upon the chemical reaction networks that govern ultimately perceived signals. nih.gov The advent of techniques like optogenetics has provided unprecedented spatial and temporal resolution to explore and modulate intracellular signaling and transcription. nih.gov

Future Directions and Research Perspectives

Design and Synthesis of Novel Benzylamino-Chlorobenzoic Acid Derivatives with Enhanced Biological Specificity and Potency

The core strategy for advancing the 5-(benzylamino)-2-chlorobenzoic acid scaffold involves the rational design and synthesis of new derivatives. The goal is to systematically modify the parent structure to improve its interaction with biological targets, thereby increasing its potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural changes influence biological activity. nih.govnih.gov

Key areas for synthetic modification include:

Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating or electron-withdrawing groups onto the benzyl ring can significantly impact the compound's electronic and steric properties. For instance, studies on similar scaffolds have shown that substituents on the benzyl ring can modulate inhibitory activity against specific enzymes. nih.gov A systematic exploration of different substitution patterns (ortho, meta, para) with a diverse range of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) could lead to derivatives with fine-tuned activity.

Modification of the Benzoic Acid Moiety: The carboxylic acid group is a key feature, often involved in critical binding interactions with protein targets. Bioisosteric replacement is a powerful strategy to enhance physicochemical and pharmacological properties. drughunter.comnih.gov Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can improve metabolic stability, cell permeability, and oral bioavailability while maintaining or even enhancing biological activity. nih.govu-tokyo.ac.jp

N-Alkylation or Acylation: Introducing substituents on the amine nitrogen that links the benzyl and phenyl rings could probe steric tolerance in the target's binding pocket and potentially introduce new interaction points.

A study on a related 2-morpholino-5-N-benzylamino benzoic acid scaffold highlighted the importance of the substitution pattern for anti-proliferative activity. Modifications to the benzyl ring and replacement of the carboxylic acid with a hydroxamic acid were shown to be key determinants of potency. nih.gov

Table 1: Potential Modifications and Their Rationale

| Structural Modification | Rationale | Potential Improvement |

| Benzyl Ring Substitution | Modulate electronic and steric properties to optimize target binding. | Enhanced potency and selectivity. |

| Carboxylic Acid Bioisosteres | Improve pharmacokinetic properties (e.g., permeability, metabolic stability). drughunter.comprismbiolab.com | Better oral bioavailability, reduced toxicity. |

| N-Alkylation of Amino Linker | Probe steric limits of the binding pocket and add new interaction points. | Increased binding affinity. |

| Isomeric Scaffolds | Explore alternative binding modes within the target active site. | Discovery of novel activity profiles. |

The synthesis of these novel derivatives will require versatile and efficient chemical reactions, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov

Advanced Computational Modeling for Precise Target Prediction and Lead Optimization

Computer-aided drug discovery (CADD) is an indispensable tool for accelerating the process of lead identification and optimization. laurinpublishers.com For the this compound scaffold, advanced computational techniques can provide deep insights into its mechanism of action and guide the design of more effective derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. innovareacademics.in For derivatives of this compound, docking studies can elucidate the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with their putative targets. nih.govnih.gov This information is invaluable for understanding existing SAR data and for designing new analogues with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can identify key physicochemical properties (such as lipophilicity, electronic parameters, and steric descriptors) that govern the activity of the benzylamino-chlorobenzoic acid scaffold. nih.govscirp.org A well-validated QSAR model can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. mdpi.com By analyzing the structures of known active compounds based on this scaffold, a pharmacophore model can be generated. wustl.edunih.gov This model serves as a 3D query to screen large chemical databases for novel, structurally diverse compounds that are likely to possess the desired biological activity. nih.gov

These computational approaches, when used in an integrated manner, can create a powerful workflow for identifying the most promising derivatives for synthesis and biological testing, thereby streamlining the drug discovery pipeline.

Exploration of New Biological Targets and Novel Therapeutic Applications for this Chemical Scaffold

While initial research may have identified specific biological activities, the this compound scaffold may have therapeutic potential against a broader range of diseases. Future research should focus on systematically screening this class of compounds against diverse biological targets to uncover new applications.

Strategies for exploring new targets include:

High-Throughput Screening (HTS): Testing a library of benzylamino-chlorobenzoic acid derivatives against large panels of enzymes, receptors, and whole-cell assays can rapidly identify unexpected biological activities.

Target-Based Screening: Based on the activities of structurally similar compounds, derivatives can be tested against specific targets of high therapeutic relevance. For example, related aminobenzoic acid derivatives have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. nih.govnih.gov Research into similar scaffolds has identified inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), implicated in cancer, and β-ketoacyl-ACP synthase III (FabH), an attractive target for antibacterial agents. nih.govnih.gov

Phenotypic Screening: This approach involves testing compounds in disease-relevant cellular or organismal models without a preconceived target. This can uncover novel mechanisms of action and first-in-class therapeutic opportunities. For instance, screening against various cancer cell lines or pathogenic microbes could reveal new anticancer or anti-infective properties.

The discovery of a novel, validated biological target for this scaffold would open up entirely new avenues for therapeutic development and patent protection.

Development of Robust, Sustainable, and Scalable Synthetic Pathways for Analogues

For any promising drug candidate to move from the laboratory to clinical application, the development of an efficient, cost-effective, and environmentally friendly manufacturing process is essential. Future research must address the synthesis of this compound and its analogues from a process chemistry perspective.

Key objectives include:

Green Chemistry: The principles of green chemistry should be applied to reduce the environmental impact of the synthesis. This includes using less hazardous solvents, reducing waste, and employing catalytic methods where possible. For example, developing catalytic C-N bond-forming reactions to construct the core benzylamino linkage would be a significant improvement over traditional methods that may require stoichiometric reagents.

Scalability: A synthetic route that works well on a laboratory scale may not be suitable for large-scale industrial production. google.com Future work should focus on developing processes that are safe, reliable, and easily scalable to produce kilogram quantities of the target compounds. This involves avoiding dangerous reagents, such as butyl lithium, and ensuring reactions can be controlled in large reactors. epo.org

Patents for the synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, often highlight the challenges of existing methods, including long reaction times and the use of corrosive or dangerous reagents. google.comepo.org Overcoming these hurdles for the this compound family will be critical for its potential commercialization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.